Cas no 2115157-93-0 (1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione)

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane-dione core substituted with bromo, fluoro, and methyl functional groups on the phenyl ring. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of bromo and fluoro substituents enhances electrophilic properties, making it a valuable intermediate in cross-coupling reactions and further derivatization. The methyl group contributes to steric and electronic modulation, influencing binding affinity in target interactions. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. Suitable for research-scale applications requiring precise functionalization.
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione structure
2115157-93-0 structure
Product Name:1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione
CAS No:2115157-93-0
MF:C11H10BrFN2O2
MW:301.111705303192
CID:5992849
PubChem ID:107590428
Update Time:2025-06-10

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione
    • 2115157-93-0
    • EN300-33336857
    • 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione
    • Inchi: 1S/C11H10BrFN2O2/c1-6-4-8(13)7(12)5-9(6)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17)
    • InChI Key: NGKCLKDPZDCJKE-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(C)=C(C=1)N1C(NC(CC1)=O)=O)F

Computed Properties

  • Exact Mass: 299.99097g/mol
  • Monoisotopic Mass: 299.99097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.4Ų

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione Pricemore >>

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Additional information on 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione

Research Brief on 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione (CAS: 2115157-93-0)

The compound 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione (CAS: 2115157-93-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the unique structural features of 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione, which contribute to its bioactivity. The presence of bromo and fluoro substituents on the phenyl ring, combined with the diazinane-2,4-dione core, has been shown to enhance its binding affinity to specific biological targets. Computational modeling and in vitro assays suggest that this compound exhibits promising inhibitory effects against enzymes involved in inflammatory pathways, making it a candidate for further development in anti-inflammatory therapeutics.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic routes for 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione, optimizing yield and purity. The study reported a novel multi-step synthesis involving a key intermediate, which was characterized using NMR and mass spectrometry. The optimized protocol achieved a yield of 78%, paving the way for scalable production.

Pharmacological evaluations have further elucidated the compound's mechanism of action. In vivo studies using murine models demonstrated that 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione significantly reduced markers of inflammation, such as TNF-α and IL-6, at doses as low as 10 mg/kg. These findings were corroborated by molecular docking studies, which identified strong interactions with the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Beyond its anti-inflammatory potential, recent research has also explored the compound's applicability in oncology. Preliminary data from cell-based assays indicate that 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione induces apoptosis in certain cancer cell lines, particularly those with overexpression of Bcl-2 proteins. This dual functionality—anti-inflammatory and pro-apoptotic—positions the compound as a versatile scaffold for multi-target drug design.

Despite these promising results, challenges remain. The compound's pharmacokinetic profile, including bioavailability and metabolic stability, requires further optimization. Additionally, toxicological assessments are ongoing to ensure safety for clinical translation. Future research directions may include structural modifications to enhance selectivity and reduce off-target effects.

In conclusion, 1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione represents a compelling case study in the intersection of chemical synthesis and biological activity. Its multifaceted pharmacological properties underscore its potential as a lead compound for therapeutic development. Continued research efforts will be critical to unlocking its full clinical potential.

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